1-Cyclopropyl-4-hydroxy-1-butanone chemical properties and stability
1-Cyclopropyl-4-hydroxy-1-butanone chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Cyclopropyl-4-hydroxy-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4-hydroxy-1-butanone (CAS No. 25979-84-4) is a bifunctional organic molecule featuring a cyclopropyl ketone and a primary alcohol.[1] This unique combination of a strained three-membered ring adjacent to a carbonyl group and a terminal hydroxyl group imparts a distinct reactivity profile, making it an interesting substrate for synthetic chemistry and a potential building block in drug development. The inherent strain of the cyclopropyl ring and the potential for intramolecular interactions between the ketone and alcohol functionalities govern its chemical behavior and stability. This guide provides a comprehensive overview of its core chemical properties, reactivity, and stability considerations, offering field-proven insights for its handling, application, and analysis.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is critical for its application in experimental settings. These properties dictate solubility, reaction conditions, and appropriate analytical methods.
Chemical Structure
The structure of 1-cyclopropyl-4-hydroxy-1-butanone incorporates a cyclopropyl group, a ketone, and a primary alcohol, separated by an ethylene bridge.
Caption: Ring-chain tautomerism of 1-cyclopropyl-4-hydroxy-1-butanone.
This equilibrium is influenced by temperature, solvent, and pH. The presence of the cyclic form can affect reaction outcomes and must be considered during spectroscopic analysis.
Stability Profile
The stability of 1-cyclopropyl-4-hydroxy-1-butanone is a critical parameter for its storage and handling. Degradation can occur through several pathways, primarily driven by its functional groups.
Thermal Stability
As a γ-hydroxy ketone, the molecule may be susceptible to thermal dehydration. At elevated temperatures, particularly under acidic or basic conditions, elimination of water can occur to form 1-cyclopropyl-3-buten-1-one. This is a common reaction for β-hydroxy ketones, and while this is a γ-hydroxy ketone, the potential for rearrangement and elimination exists.
pH Sensitivity
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Acidic Conditions: Strong acids can catalyze both the ring-opening of the cyclopropyl group and the dehydration of the alcohol. The equilibrium between the open-chain and cyclic hemiketal forms is also acid-catalyzed.
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Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can facilitate intramolecular reactions or promote aldol-type condensation reactions if other enolizable carbonyls are present. The enolate of the ketone can also be formed, leading to potential side reactions.
Oxidative Stability
The primary alcohol can be oxidized by atmospheric oxygen over long-term storage, especially in the presence of light or trace metal impurities. The ketone and cyclopropyl groups are generally more stable to mild oxidation but can be degraded by strong oxidizing agents. For storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Studies on the stability of related ketone bodies show significant degradation at -20°C over weeks, while storage at -80°C is much more effective for preservation. [2]Similarly, γ-hydroxybutyrate (GHB) shows good stability when frozen. [3]
Caption: Potential degradation and reaction pathways.
Proposed Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a practical approach involves the Grignard reaction between cyclopropyl magnesium bromide and γ-butyrolactone. This method is efficient for creating the carbon skeleton in a single step.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 1-cyclopropyl-4-hydroxy-1-butanone.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Cyclopropyl bromide
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Anhydrous tetrahydrofuran (THF)
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γ-Butyrolactone
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
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Grignard Reagent Preparation:
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Add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine to initiate the reaction.
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Add a solution of cyclopropyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with a water bath.
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After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
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Reaction with γ-Butyrolactone:
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Cool the Grignard reagent to 0°C in an ice bath.
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Add a solution of γ-butyrolactone in anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature below 5°C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
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Work-up and Purification:
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Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopropyl-4-hydroxy-1-butanone.
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Synthesis Workflow
Caption: Workflow for the synthesis of the target molecule.
Analytical Characterization
Confirming the identity and purity of 1-cyclopropyl-4-hydroxy-1-butanone requires a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic multiplets for the cyclopropyl protons in the upfield region (~0.8-1.2 ppm). The methylene protons adjacent to the ketone and alcohol will appear as distinct triplets. The proton of the hydroxyl group will be a broad singlet, which is exchangeable with D₂O.
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¹³C NMR: The carbonyl carbon will be the most downfield signal (~210 ppm). Signals for the cyclopropyl carbons and the three methylene carbons will also be present in distinct regions.
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Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (~3400 cm⁻¹) from the alcohol and a strong C=O band (~1690 cm⁻¹) characteristic of a cyclopropyl ketone.
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Mass Spectrometry (MS): Electron ionization (EI) MS will show the molecular ion peak (m/z = 128) and characteristic fragmentation patterns, such as the loss of water or cleavage of the butyl chain. Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing purity and confirming identity. [3]* Chromatography:
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Gas Chromatography (GC): Suitable for assessing purity, especially with a flame ionization detector (FID).
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High-Performance Liquid Chromatography (HPLC): Can be used with a UV detector (due to the carbonyl chromophore) or a refractive index detector for purity analysis and quantification.
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Conclusion
1-Cyclopropyl-4-hydroxy-1-butanone is a molecule with a rich and complex chemical profile. Its stability is intrinsically linked to the reactivity of its strained cyclopropyl ring and its γ-hydroxy ketone structure. Understanding its potential for ring-opening, intramolecular cyclization, and dehydration is paramount for its successful use in research and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists working with this versatile chemical building block.
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